Chromous iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

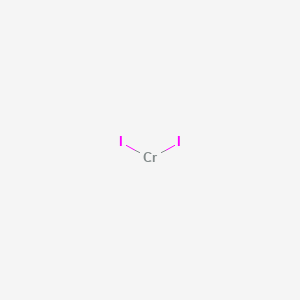

CrI2 |

|---|---|

Molecular Weight |

305.805 g/mol |

IUPAC Name |

diiodochromium |

InChI |

InChI=1S/Cr.2HI/h;2*1H/q+2;;/p-2 |

InChI Key |

BMSDTRMGXCBBBH-UHFFFAOYSA-L |

Canonical SMILES |

[Cr](I)I |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Crystal Structure and Bonding of Chromous Iodide (CrI₂)

For Researchers, Scientists, and Professionals in Materials Science

This technical guide provides a comprehensive overview of the crystal structure and chemical bonding of chromous iodide (CrI₂), also known as chromium(II) iodide. It consolidates crystallographic data, describes the underlying electronic principles governing its structure, and outlines relevant experimental methodologies.

Crystal Structure of this compound

This compound crystallizes in a monoclinic system, characterized by a layered or 'sandwich' type structure.[1] This structure is a consequence of the electronic configuration of the chromium(II) ion and its interaction with the iodide ligands.

Crystallographic Data

The crystal structure of CrI₂ was determined through single-crystal X-ray diffraction.[1] The compound belongs to the space group C2/m.[1][2] This layered structure exhibits a pronounced tendency to delaminate.[1] Key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/m (No. 12) | [1][2] |

| Lattice Constant, a | 7.545 Å | [1] |

| Lattice Constant, b | 3.929 Å | [1] |

| Lattice Constant, c | 7.505 Å | [1] |

| Angle, β | 115° 31' | [1] |

| Formula Units (Z) | 2 | [1] |

| Calculated Density | 5.033 g/cm³ | [1] |

Coordination Environment and Structural Motif

Within the crystal lattice, each chromium(II) ion is coordinated to six iodide ions, forming a distorted octahedron (CrI₆).[1][2][3] These octahedra share edges to form infinite planar ribbons that stack together, creating the overall layered structure.[1][2] The iodine atoms are arranged in an approximately close-packed array.[1]

The distortion of the CrI₆ octahedra is a critical feature of the structure and is a direct result of the Jahn-Teller effect.[2][3]

Chemical Bonding and Electronic Structure

The bonding in CrI₂ is primarily ionic but with significant covalent contributions, which are crucial for understanding its electronic and magnetic properties. The key to its structure lies in the d-electron configuration of the Cr²⁺ cation.

The Jahn-Teller Effect in CrI₂

The Chromium(II) ion has a d⁴ electron configuration. In a high-spin octahedral ligand field, this corresponds to a (t₂g)³(eg)¹ configuration.[4] The single electron in the doubly degenerate e_g orbitals results in a degenerate electronic ground state.[4][5][6]

According to the Jahn-Teller theorem, any non-linear molecule or crystal system in a degenerate electronic state will undergo a geometric distortion to remove the degeneracy and lower the overall energy.[5][6][7] In CrI₂, this manifests as a tetragonal distortion of the CrI₆ octahedra.[3] This distortion elongates two axial Cr-I bonds while shortening the four equatorial bonds, breaking the perfect octahedral symmetry and stabilizing the system.[2][5][6]

Computational studies suggest that hybridization between the Cr-d(z²) and I-p(z) orbitals creates an antibonding interaction near the Fermi level, which weakens and elongates the axial Cr-I bonds, resulting in the observed distortion.[8]

| Bond | Bond Length (Å) | Description | Reference |

| Cr-I (Equatorial) | 2.74 Å | Four shorter bonds | [2] |

| Cr-I (Axial) | 3.37 Å | Two longer bonds | [2] |

Magnetic Properties

The electronic structure gives rise to interesting magnetic behavior. The presence of unpaired d-electrons on the Cr²⁺ ions and the specific crystal structure lead to bulk CrI₂ being a ferromagnetic semiconductor.[8][9] The nature of the magnetic coupling is strongly linked to the lattice geometry and bonding interactions.[8]

The diagram below illustrates the relationship between the electronic configuration of Cr(II) and the resulting structural and magnetic properties of this compound.

Caption: Logical flow from Cr(II) electronics to the crystal structure and properties of CrI₂.

Experimental Protocols

Synthesis and Crystal Growth of CrI₂

A detailed protocol for producing high-purity CrI₂ crystals is based on the work of Tracy et al. (1962).[1] The process involves multiple steps to ensure the correct stoichiometry and crystallinity.

-

Formation of Chromium(III) Iodide (CrI₃): Elemental chromium metal (98% pure) and iodine are sealed in a Pyrex tube. The tube is heated, causing the elements to react and form CrI₃.[1]

-

Decomposition to CrI₂: The resulting CrI₃ is transferred to an evacuated system and heated to 500-600 °C. At this temperature, CrI₃ decomposes into solid this compound (CrI₂) and gaseous iodine, which is pumped away.[1]

-

Purification by Sublimation: The crude CrI₂ is purified by sublimation in a quartz tube under high vacuum at 700 °C.[1]

-

Single Crystal Growth: Purified CrI₂ is sealed in a quartz tube under a partial pressure of argon gas (approx. 25 cm Hg). The tube is placed in a temperature gradient, and single crystals are grown via sublimation.[1]

The following diagram outlines the experimental workflow for the synthesis and characterization of CrI₂.

Caption: Experimental workflow for synthesis and characterization of this compound crystals.

Structural Characterization

The primary technique for determining the crystal structure is single-crystal X-ray diffraction .

-

Mounting: A suitable single crystal is selected and mounted. Due to the material's tendency to delaminate, careful handling is required.[1]

-

Data Collection: A combination of rotation, Weissenberg, and precession photographs are taken using a known radiation source (e.g., Cu Kα, λ=1.5418 Å).[1] A standard, such as NaCl, can be used for calibration.[1]

-

Analysis:

-

The photographs are analyzed to determine the lattice parameters (a, b, c, β).[1]

-

Systematic absences of reflections (e.g., h+k odd) are used to identify the possible space groups (C2, Cm, or C2/m).[1]

-

Intensity data is collected and used for structure refinement. A trial structure is proposed based on ionic radii and packing considerations (e.g., a layered model).[1]

-

The atomic coordinates are refined using full-matrix least-squares methods to achieve the final structural solution.[1]

-

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Chromium(II) iodide - Wikipedia [en.wikipedia.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Chromium(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chromium(II) iodide (CrI₂). The information is presented to support research and development activities where this compound may be of interest. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Physical Properties

Chromium(II) iodide is an inorganic compound with the formula CrI₂.[1] It is a solid at room temperature and is notable for its distinct coloration and crystalline structure.[1][2][3]

Table 1: Summary of Physical Properties of Chromium(II) Iodide

| Property | Value |

| Molecular Formula | CrI₂[2] |

| Molar Mass | 305.81 g/mol [2] |

| Appearance | Red-brown or black crystalline solid[1][2][3] |

| Density | 5.196 g/cm³[1][2][4] |

| Melting Point | 856 °C[2][4][5] |

| Boiling Point | Not available[3] |

| Solubility | Soluble in water[4][6] |

Crystal Structure

Chromium(II) iodide adopts a monoclinic crystal structure, which is a distorted form of the cadmium iodide (CdI₂) structure.[1][7] This structure consists of layers of octahedrally coordinated chromium(II) centers linked by bridging iodide ligands.[1][7] The d⁴ electronic configuration of the Cr²⁺ ion leads to a significant distortion in its coordination sphere.[1]

Table 2: Crystallographic Data for Chromium(II) Iodide

| Parameter | Value |

| Crystal System | Monoclinic (pseudo hexagonal)[7] |

| Space Group | C2/m[7] |

| Lattice Constants | a = 7.545 Å, b = 3.929 Å, c = 7.505 Å[7] |

| β Angle | 115° 31'[7] |

Chemical Properties and Reactivity

Chromium(II) iodide is a strong electrolyte and readily dissociates in water to form hydrated chromium(II) ions and iodide ions.[8][9][10] The hydrated form, CrI₂(H₂O)n, presents as a blue solid.[1]

-

Reaction in Water: When solid chromium(II) iodide is dissolved in water, it dissociates as follows: CrI₂(s) → Cr²⁺(aq) + 2I⁻(aq)[8]

-

Reactivity with Air: While chromium(III) iodide is stable in contact with oxygen and moisture at room temperature, chromium(II) compounds are generally susceptible to oxidation.[11] Specific data on the atmospheric reactivity of CrI₂ is limited, but it is advisable to handle it under inert conditions to prevent oxidation to chromium(III).

Experimental Protocols

Detailed methodologies for the synthesis of chromium(II) iodide are crucial for obtaining pure samples for research. Two primary methods are reported in the literature.

Protocol 1: Thermal Decomposition of Chromium(III) Iodide

This method involves the synthesis of chromium(III) iodide (CrI₃) followed by its thermal decomposition.

-

Synthesis of CrI₃: React chromium metal with an excess of iodine in a sealed tube at 500 °C.

-

2 Cr + 3 I₂ → 2 CrI₃[11]

-

-

Decomposition to CrI₂: The resulting CrI₃ is then heated to 700 °C in a vacuum. This causes it to decompose, and the chromium(II) iodide sublimes, allowing for its separation and purification.[1][11]

Protocol 2: Reaction of Chromium with Hydroiodic Acid

This protocol yields a hydrated form of chromium(II) iodide.

-

Reaction: Treat chromium powder with concentrated hydroiodic acid (HI). This reaction produces a blue, hydrated chromium(II) iodide and hydrogen gas.[1]

-

Cr + 2 HI + n H₂O → CrI₂(H₂O)n + H₂[1]

-

-

Further Processing: The hydrated complex can be converted to other related complexes, for instance, with acetonitrile.[1]

Caption: Synthesis of hydrated chromium(II) iodide.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and protective clothing.[12]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid creating dust.[12]

-

Storage: Store in a cool, dry, and well-ventilated area.[12]

References

- 1. Chromium(II) iodide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. WebElements Periodic Table » Chromium » chromium diiodide [winter.group.shef.ac.uk]

- 4. CHROMIUM (II) IODIDE CAS#: 13478-28-9 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. americanelements.com [americanelements.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. ck12.org [ck12.org]

- 9. chegg.com [chegg.com]

- 10. Solved The compound chromium(II) iodide, CrI2 is soluble in | Chegg.com [chegg.com]

- 11. Chromium(III) iodide - Wikipedia [en.wikipedia.org]

- 12. prochemonline.com [prochemonline.com]

Thermodynamic Properties of Chromous Iodide Sublimation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic data associated with the sublimation of chromous iodide (CrI₂). The information presented is critical for professionals in research and development, particularly in fields where the behavior of metallic halides at elevated temperatures is of interest. This document summarizes key thermodynamic parameters, details the experimental methodologies used for their determination, and provides a visual representation of the experimental workflow.

Core Thermodynamic Data

The sublimation of solid this compound into its gaseous state is a key physical property. The thermodynamic data for this phase transition were determined by Thomas L. Allen in 1956.[1][2][3][4] The standard enthalpy of sublimation, as well as the Gibbs free energy and entropy of sublimation at standard conditions, are summarized in the table below.

| Thermodynamic Property | Value | Units | Temperature (K) |

| Enthalpy of Sublimation (ΔH°) | 71.4 | kcal/mol | 298.16 |

| Gibbs Free Energy of Sublimation (ΔF°) | 54.0 | kcal/mol | 298.16 |

| Entropy of Sublimation (ΔS°) | 58.4 | cal/deg·mol | 298.16 |

| Standard Enthalpy of Sublimation (ΔsubH°) | 298.7 | kJ/mol | 298.7 |

Data sourced from Allen, 1956 and the NIST Chemistry WebBook.[1][3]

Experimental Protocol: The Transpiration Method

The thermodynamic data for this compound sublimation were determined by measuring the vapor pressure of CrI₂ over a temperature range of 943 to 1054 K using the transpiration method, also known as the saturated vapor flow method.[3]

Apparatus and Procedure:

The experimental setup involved a flow system where an inert carrier gas was passed over a heated sample of solid this compound. The carrier gas becomes saturated with the vapor of the substance under investigation.

-

Sample Preparation: Due to the sensitivity of this compound to oxidation and hydrolysis, all handling of the material was conducted in a dry box under a nitrogen atmosphere.[3]

-

Transpiration Chamber: A known mass of this compound was placed in a heated tube, the transpiration chamber.

-

Carrier Gas Flow: A stream of purified argon gas was passed through the transpiration chamber at a controlled and measured rate.

-

Vapor Saturation: As the argon gas flowed over the heated CrI₂, it became saturated with gaseous this compound.

-

Condensation and Collection: The gas mixture then passed into a cooler section of the apparatus where the this compound vapor condensed and was collected.

-

Quantification: The amount of sublimed this compound was determined by a suitable analytical method, in this case, by thiosulfate (B1220275) titration to determine the amount of iodine in the sublimate.[3]

-

Vapor Pressure Calculation: The vapor pressure of the this compound at a given temperature was calculated from the amount of sublimed material, the volume of the carrier gas that passed through the chamber, and the temperature of the experiment.

Data Analysis:

The relationship between the vapor pressure (P) and the absolute temperature (T) was then used to determine the thermodynamic properties of sublimation. By plotting the natural logarithm of the vapor pressure against the inverse of the temperature (a van't Hoff plot), the enthalpy of sublimation can be derived from the slope of the resulting line.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the transpiration method used to determine the thermodynamic properties of this compound sublimation.

Caption: Workflow for the transpiration method.

References

Solubility of Chromous Iodide in Anhydrous Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromous iodide is a valuable precursor in inorganic and organometallic synthesis. Its solubility in ethereal solvents like anhydrous THF is critical for its use in homogeneous reaction media. Evidence from related chromium(II) halides, such as chromium(II) chloride, which is known to be quite soluble in THF and forms stable adducts, strongly suggests that this compound exhibits significant solubility in this solvent. This solubility is attributed to the formation of a stable Lewis acid-base adduct, likely [CrI₂(THF)ₓ]. This guide provides detailed experimental methodologies for the quantitative determination of this solubility, specifically tailored for the air-sensitive nature of the compound.

Theoretical Framework for Solubility

The dissolution of this compound in THF is primarily governed by Lewis acid-base interactions. The chromium(II) center in CrI₂ is electron-deficient and acts as a Lewis acid. The oxygen atom in the THF molecule possesses lone pairs of electrons and functions as a Lewis base. The coordination of THF molecules to the chromium center forms a stable coordination complex, which is then solvated by the bulk THF. This process overcomes the lattice energy of the solid CrI₂.

Based on the well-characterized chromium(II) chloride THF adduct, [CrCl₂(THF)₂], it is highly probable that this compound forms a similar adduct, likely with a stoichiometry of [CrI₂(THF)₂] or [CrI₂(THF)₄].

Caption: Lewis acid-base interaction between CrI₂ and THF leading to a soluble adduct.

Data Presentation

As of the last literature review, specific quantitative solubility data for this compound in anhydrous THF has not been published. The table below summarizes the available qualitative and analogous data. Researchers are encouraged to use the protocols in this guide to populate the quantitative fields.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |

| CrI₂ | Anhydrous THF | ~25 | Soluble | Qualitative | Inferred from reactivity |

| CrI₂ | Anhydrous THF | User-defined | To be determined | Quantitative | Experimental |

| CrCl₂ | Anhydrous THF | ~25 | "Quite soluble" | Qualitative | Literature |

| [Cp'''Cr(µ‐I)]₂ | Anhydrous THF | ~25 | Soluble | Qualitative | Inferred from reactivity |

Experimental Protocols for Solubility Determination

The following protocols are designed for the determination of CrI₂ solubility in anhydrous THF under a strict inert atmosphere (e.g., using a Schlenk line or a glovebox).[1][2][3]

Materials and Reagents

-

This compound (CrI₂), anhydrous

-

Tetrahydrofuran (B95107) (THF), anhydrous, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl)[4]

-

Argon or Nitrogen gas, high purity

-

Standard laboratory glassware, oven-dried

-

Schlenk flasks and other air-sensitive technique glassware[1]

-

Cannula, gas-tight syringes[5]

-

Analytical balance

Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.[6][7][8]

Procedure:

-

Preparation: In an inert atmosphere glovebox or on a Schlenk line, add an excess of anhydrous CrI₂ to a tared Schlenk flask.

-

Solvation: Add a known volume or mass of anhydrous THF to the Schlenk flask.

-

Equilibration: Seal the flask and stir the suspension at a constant, recorded temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Settling: Cease stirring and allow the excess solid to settle completely.

-

Filtration: Under a positive pressure of inert gas, carefully transfer a known volume of the clear, supernatant saturated solution to a second tared Schlenk flask via a cannula fitted with a filter (e.g., a small plug of glass wool).[1]

-

Solvent Evaporation: Remove the THF from the second flask under vacuum to leave the dissolved CrI₂ as a solid residue.

-

Mass Determination: Once the residue is completely dry, measure the mass of the second Schlenk flask. The difference between this mass and the initial tare mass gives the mass of CrI₂ that was dissolved in the transferred volume of the saturated solution.

-

Calculation: Calculate the solubility in g/100 mL or mol/L.

Caption: Experimental workflow for the gravimetric determination of CrI₂ solubility.

Spectroscopic (UV-Vis) Determination of Solubility

This method can be used if the [CrI₂(THF)ₓ] complex has a distinct and measurable absorbance in the UV-Vis spectrum. It requires the preparation of a calibration curve or the use of a known molar absorptivity.

Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 of the gravimetric method (Section 4.2).

-

Prepare Sample for Analysis: Under inert atmosphere, cannulate a small, accurately measured volume of the clear supernatant into a volumetric flask. Dilute with anhydrous THF to a concentration that falls within the linear range of the spectrophotometer.

-

Spectroscopic Measurement: Transfer the diluted sample to an airtight cuvette (e.g., a screw-cap quartz cuvette with a septum) under inert atmosphere. Measure the absorbance at the wavelength of maximum absorbance (λ_max).

-

Calculation: Use a previously established calibration curve (absorbance vs. concentration of a known CrI₂-THF solution) or the Beer-Lambert law (A = εbc) to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution.

Safety and Handling Considerations

-

Air Sensitivity: Chromium(II) compounds are readily oxidized by air. All manipulations must be performed under a strict inert atmosphere of argon or nitrogen.[2][3]

-

Anhydrous Conditions: THF must be rigorously dried, as water will react with CrI₂. The use of freshly distilled, anhydrous THF is crucial.[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

While quantitative data on the solubility of this compound in anhydrous THF is not currently documented in scientific literature, strong evidence from analogous compounds suggests that it is soluble through the formation of a THF adduct. The experimental protocols for gravimetric and spectroscopic analysis provided in this guide offer robust methods for researchers to determine this important physicochemical property. The successful application of these methods will provide valuable data for the scientific community and facilitate the use of this compound in synthetic chemistry.

References

- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 4. moodle2.units.it [moodle2.units.it]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Discovery and Early History of Chromium Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of chromium by Louis Nicolas Vauquelin in 1797 opened a new chapter in the field of inorganic chemistry.[1][2] The element's name, derived from the Greek word "chroma" meaning color, aptly describes the vibrant and diverse hues of its compounds.[1][2] Among these, the chromium halides have played a significant role in the development of coordination chemistry and as precursors for the synthesis of other chromium-containing molecules. This technical guide provides an in-depth exploration of the discovery and early history of chromium halides, focusing on the initial syntheses, key experimental protocols, and the pioneering scientists who first isolated and characterized these fundamental compounds.

The Dawn of Chromium Chemistry: Vauquelin's Discovery

In 1797, while investigating a Siberian red lead mineral (crocoite, PbCrO₄), French chemist Louis Nicolas Vauquelin successfully isolated a new metallic element.[1][2] His process involved treating the mineral with potassium carbonate to precipitate lead carbonate, leaving a solution of potassium chromate. Subsequent experiments with this solution convinced him of the presence of a new metal. A year later, in 1798, Vauquelin isolated chromium metal by heating chromium oxide with charcoal in a carbon crucible.[2] This seminal work laid the foundation for the exploration of chromium's rich and varied chemical landscape.

The Chlorides of Chromium: Pioneering Syntheses

The investigation into the chlorides of chromium began in the mid-19th century, with French chemist Eugène-Melchior Péligot making pivotal contributions. His work, detailed in the Annales de Chimie et de Physique, provided the first definitive syntheses of anhydrous chromium(III) and chromium(II) chlorides.

Chromium(III) Chloride (CrCl₃)

In 1844, Péligot reported the first synthesis of anhydrous chromium(III) chloride. His method involved the high-temperature reaction of chlorine gas with a mixture of chromium(III) oxide and carbon. This carbothermic reduction, a novel approach at the time, yielded volatile, peach-blossom colored crystals of CrCl₃.

Experimental Protocol: Péligot's Synthesis of Anhydrous Chromium(III) Chloride (1844)

-

Reactants: A finely ground mixture of chromium(III) oxide (Cr₂O₃) and carbon.

-

Apparatus: A porcelain tube heated to a high temperature in a furnace.

-

Procedure:

-

The mixture of chromium(III) oxide and carbon was placed inside the porcelain tube.

-

A stream of dry chlorine gas was passed over the heated mixture.

-

The anhydrous chromium(III) chloride formed as a sublimate of peach-blossom colored, crystalline flakes in the cooler parts of the tube.

-

It is noteworthy that the insolubility of these crystals in water was a key observation, a property that would later be understood in the context of the kinetic inertness of the chromium(III) center.

Chromium(II) Chloride (CrCl₂)

During his investigations into the synthesis of chromium(III) chloride in 1844, Péligot also observed the formation of a second, white, fibrous chloride when the reaction was carried out with an excess of chromium. This was the first recorded observation of chromium(II) chloride. He later developed a more direct synthesis by passing dry hydrogen gas over heated anhydrous chromium(III) chloride.

Experimental Protocol: Early Synthesis of Anhydrous Chromium(II) Chloride

-

Reactant: Anhydrous chromium(III) chloride (CrCl₃).

-

Apparatus: A glass or porcelain tube heated in a furnace.

-

Procedure:

-

Anhydrous CrCl₃ was placed in the tube.

-

A stream of dry hydrogen gas was passed over the heated CrCl₃.

-

The violet CrCl₃ was reduced to white, fibrous CrCl₂.

-

Péligot noted that this lower chloride was readily soluble in water, forming a blue solution that was a powerful reducing agent, capable of precipitating metals such as copper, silver, and gold from their salt solutions.

The Fluorides of Chromium: Expanding the Halide Family

The study of chromium fluorides followed the chlorides, with chemists exploring the reactions of chromium and its oxides with fluorine-containing reagents.

Chromium(III) Fluoride (B91410) (CrF₃)

The preparation of hydrated chromium(III) fluoride was achieved by reacting chromium(III) hydroxide (B78521) with hydrofluoric acid. The anhydrous form, a green powder, was later synthesized by passing anhydrous hydrogen fluoride over anhydrous chromium(III) chloride at an elevated temperature.

Experimental Protocol: Synthesis of Anhydrous Chromium(III) Fluoride

-

Reactants: Anhydrous chromium(III) chloride (CrCl₃) and anhydrous hydrogen fluoride (HF).

-

Apparatus: A platinum or copper tube resistant to HF, heated in a furnace.

-

Procedure:

-

Anhydrous CrCl₃ was placed in the reaction tube.

-

A stream of anhydrous HF gas was passed over the heated CrCl₃.

-

The volatile hydrogen chloride (HCl) produced was carried away by the gas stream, leaving behind anhydrous CrF₃.

-

Chromium(II) Fluoride (CrF₂)

The synthesis of chromium(II) fluoride was accomplished by the reaction of anhydrous chromium(II) chloride with anhydrous hydrogen fluoride.

Experimental Protocol: Synthesis of Anhydrous Chromium(II) Fluoride

-

Reactants: Anhydrous chromium(II) chloride (CrCl₂) and anhydrous hydrogen fluoride (HF).

-

Apparatus: A reaction tube resistant to HF.

-

Procedure:

-

Anhydrous CrCl₂ was placed in the tube.

-

A stream of anhydrous HF gas was passed over the CrCl₂, typically at a moderately elevated temperature to facilitate the reaction.

-

The reaction yielded anhydrous CrF₂.

-

The Bromides and Iodides of Chromium: Direct Combination

The heavier chromium halides, the bromides and iodides, were first prepared by the direct reaction of the elements at elevated temperatures.

Chromium(III) Bromide (CrBr₃) and Chromium(III) Iodide (CrI₃)

The synthesis of these compounds involved passing the respective halogen vapor over heated chromium metal.

Experimental Protocol: Synthesis of Anhydrous Chromium(III) Bromide/Iodide

-

Reactants: Chromium metal powder or filings, and either bromine (for CrBr₃) or iodine (for CrI₃).

-

Apparatus: A glass or porcelain tube heated in a furnace.

-

Procedure:

-

Chromium metal was placed in the center of the tube and heated.

-

A stream of inert gas (e.g., nitrogen or carbon dioxide) was passed through a vessel containing either liquid bromine or solid iodine to carry the halogen vapor into the reaction tube.

-

The chromium halide formed as a solid product within the tube. Anhydrous CrBr₃ appears as dark, almost black, lustrous plates, while CrI₃ is a black, crystalline solid.[3][4]

-

Chromium(II) Bromide (CrBr₂) and Chromium(II) Iodide (CrI₂)

Similar to the preparation of CrCl₂, the dihalides of bromine and iodine were synthesized by the reduction of the corresponding trihalides with hydrogen gas at elevated temperatures. Alternatively, the hydrated forms could be prepared by dissolving chromium metal in the respective hydrohalic acid (HBr or HI).[5][6]

Experimental Protocol: Synthesis of Anhydrous Chromium(II) Bromide/Iodide

-

Reactant: Anhydrous chromium(III) bromide (CrBr₃) or chromium(III) iodide (CrI₃).

-

Apparatus: A tube furnace.

-

Procedure:

-

The chromium(III) halide was heated in a stream of dry hydrogen gas.

-

The reduction yielded the corresponding chromium(II) halide.

-

Higher Oxidation State Halides

The exploration of chromium halides extended to higher oxidation states, although these compounds are generally less stable and more challenging to synthesize.

-

Chromium(IV) Fluoride (CrF₄): This compound was first prepared by the direct fluorination of chromium metal at high temperatures and pressures.

-

Chromium(V) Fluoride (CrF₅): This volatile, dark red solid was synthesized by the fluorination of chromium metal under more forcing conditions than those used for CrF₄.

-

Chromium(VI) Fluoride (CrF₆): Early reports of the synthesis of this highly unstable, yellow solid have been questioned, with later studies suggesting that the product was likely CrF₅. The existence of CrF₆ remains a subject of investigation.

Summary of Quantitative Data

Early reports on the quantitative properties of chromium halides were often limited. The following table summarizes some of the key physical properties as they were initially characterized or have been subsequently refined.

| Compound | Formula | Color | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Chromium(II) Chloride | CrCl₂ | White | 824 | 1302 | Soluble (blue solution) |

| Chromium(III) Chloride | CrCl₃ | Peach-blossom/Violet | 1152 | 1300 (sublimes) | Insoluble (anhydrous) |

| Chromium(II) Fluoride | CrF₂ | Greenish | 894 | >1300 | Sparingly soluble |

| Chromium(III) Fluoride | CrF₃ | Green | >1400 (sublimes) | - | Insoluble (anhydrous) |

| Chromium(II) Bromide | CrBr₂ | White | 842 | - | Soluble |

| Chromium(III) Bromide | CrBr₃ | Black | 1130 | - | Insoluble (anhydrous) |

| Chromium(II) Iodide | CrI₂ | Red-brown | 799 | - | Soluble |

| Chromium(III) Iodide | CrI₃ | Black | >600 (decomposes) | - | Insoluble (anhydrous) |

Visualizing the Discovery Timeline and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key historical developments and synthetic relationships in the early history of chromium halides.

Caption: Timeline of key discoveries in the early history of chromium halides.

Caption: Simplified synthetic pathways for early chromium halides.

Conclusion

The discovery and early synthesis of chromium halides were significant milestones in the development of inorganic chemistry. The pioneering work of chemists like Vauquelin and Péligot not only introduced a new class of colorful and reactive compounds but also established fundamental synthetic methodologies, such as carbothermic reduction and direct elemental combination, that would become mainstays of the field. The distinct properties of the different chromium halides, from the inertness of anhydrous CrCl₃ to the potent reducing power of CrCl₂ solutions, provided a rich playground for further chemical exploration and laid the groundwork for the vast and complex field of chromium chemistry that continues to be an active area of research today.

References

An In-Depth Technical Guide to the Electronic Configuration and d-Orbital Splitting of Cr(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electronic structure and coordination chemistry of the Chromium(II) ion (Cr(II)). Focusing on its d⁴ electron configuration, this document details the principles of d-orbital splitting in various ligand fields and the significant structural implications, such as the Jahn-Teller effect. Furthermore, it presents quantitative data on crystal field splitting energies and outlines a detailed experimental protocol for their determination using UV-Visible spectroscopy, offering valuable insights for professionals in research and development.

Electronic Configuration of Chromium and the Cr(II) Ion

The neutral chromium atom (Cr), with atomic number 24, is a notable exception to the Aufbau principle. To achieve the enhanced stability of half-filled subshells, its electronic configuration is [Ar] 3d⁵ 4s¹ rather than the expected [Ar] 3d⁴ 4s².[1]

When forming the Cr(II) cation, the atom loses two electrons. The electrons are first removed from the outermost 4s orbital, followed by the 3d orbital.[2] This results in the electronic configuration for Cr(II) being [Ar] 3d⁴ .[3] The presence of four electrons in the d-orbitals is central to the unique spectroscopic and magnetic properties of Cr(II) complexes.

Crystal Field Theory and d-Orbital Splitting in Cr(II) Complexes

Crystal Field Theory (CFT) describes how the electrostatic field of surrounding ligands removes the degeneracy of the five d-orbitals in a transition metal ion. The pattern of this splitting is dictated by the geometry of the complex. For a d⁴ ion like Cr(II), the arrangement of electrons within these split orbitals depends on the balance between the crystal field splitting energy (Δ) and the spin-pairing energy (P).

-

High-Spin Configuration (Δ < P): When the ligand field is weak, the energy required to promote an electron to a higher energy orbital (Δ) is less than the energy required to pair electrons in the same orbital (P). Electrons will occupy higher energy orbitals before pairing up, maximizing the total spin.

-

Low-Spin Configuration (Δ > P): With strong-field ligands, the splitting energy is large. It is energetically more favorable for electrons to pair up in the lower energy orbitals before occupying the higher energy ones, resulting in a minimum total spin.

Octahedral (Oₕ) Geometry

In an octahedral field, the six ligands approach along the x, y, and z axes, causing the d-orbitals to split into a lower-energy triply degenerate set (t₂g: dxy, dxz, dyz) and a higher-energy doubly degenerate set (eg: dz², dx²-y²).[4][5]

-

High-Spin Cr(II) (t₂g³ eg¹): With weak-field ligands like H₂O, the four d-electrons are arranged with three in the t₂g orbitals and one in the eg orbitals, resulting in four unpaired electrons. This is the most common configuration for Cr(II) octahedral complexes.[6]

-

Low-Spin Cr(II) (t₂g⁴ eg⁰): With strong-field ligands like CN⁻, all four electrons occupy the t₂g orbitals, leading to two unpaired electrons.

The Jahn-Teller Effect in Octahedral Cr(II)

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy and lower the overall energy.[7] High-spin octahedral Cr(II) complexes, with their t₂g³ eg¹ configuration, have an asymmetrically occupied, degenerate eg level. This makes them prime candidates for strong Jahn-Teller distortion.

This distortion typically manifests as an elongation or compression along one axis (usually the z-axis), which removes the degeneracy of the eg and t₂g orbitals. For an axial elongation, the dz² orbital is stabilized (lowered in energy) while the dx²-y² is destabilized. This results in a more stable electronic state as the single eg electron occupies the lower-energy dz² orbital. This effect is pronounced in complexes like [Cr(H₂O)₆]²⁺.[8]

References

- 1. ionicviper.org [ionicviper.org]

- 2. scribd.com [scribd.com]

- 3. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 4. researchgate.net [researchgate.net]

- 5. dacollege.org [dacollege.org]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Structural and electronic data of three first-row transition octahedral hexaaquametal(II) ions, metal=Cr, Ni or Cu - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Magnetic Susceptibility of Solid Chromous Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of solid chromous iodide (CrI₂). It details the material's antiferromagnetic nature, presents available quantitative data on its magnetic susceptibility, and outlines the experimental protocols for its synthesis and magnetic characterization. The guide also includes visualizations of the crystal structure and the experimental workflow for magnetic susceptibility measurements to facilitate a deeper understanding of this inorganic compound.

Introduction

This compound, or chromium(II) iodide (CrI₂), is an inorganic compound that has garnered interest for its distinct magnetic properties. Unlike its more extensively studied counterpart, chromium(III) iodide (CrI₃), which is a layered ferromagnetic material, CrI₂ exhibits antiferromagnetism at low temperatures. Understanding the magnetic susceptibility of solid CrI₂ is crucial for its potential applications in spintronics and as a precursor in the synthesis of other chromium compounds. This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers in the field.

Magnetic Properties of Solid this compound

Solid this compound is paramagnetic at room temperature and transitions to an antiferromagnetic state at a specific critical temperature known as the Néel temperature (Tɴ). In the paramagnetic state, the magnetic moments of the individual Cr²⁺ ions are randomly oriented. As the material is cooled below the Néel temperature, these magnetic moments align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field.

Quantitative Magnetic Susceptibility Data

Comprehensive temperature-dependent magnetic susceptibility data for solid CrI₂ is not widely tabulated in publicly accessible literature. However, key magnetic parameters have been reported.

| Parameter | Value | Reference |

| Néel Temperature (Tɴ) | 45 ± 5 K | [1] |

| Magnetic Moment (high-spin Cr²⁺, theoretical spin-only) | ~4.90 µB | General literature on Cr(II) compounds |

Note: The magnetic moment of high-spin chromium(II) compounds is generally observed to be slightly lower than the theoretical spin-only value and is largely independent of temperature in the paramagnetic region.

Crystal Structure of this compound

Solid this compound crystallizes in a monoclinic system with a pseudo-hexagonal structure. It adopts the cadmium iodide (CdI₂) structure motif, which consists of layers of edge-sharing CrI₆ octahedra. Within these layers, the chromium(II) ions (Cr²⁺) are coordinated to six iodide ions (I⁻). This layered structure is a key factor influencing its two-dimensional magnetic behavior.

Experimental Protocols

Synthesis of Solid this compound

A common method for the synthesis of pure solid this compound involves the thermal decomposition of chromium(III) iodide.

Materials:

-

Chromium(III) iodide (CrI₃)

-

High-vacuum furnace or tube furnace

-

Quartz tube

-

Inert gas (e.g., Argon)

Procedure:

-

Place a sample of CrI₃ in a quartz tube.

-

Evacuate the tube to a high vacuum and then backfill with an inert gas.

-

Heat the quartz tube in a furnace to a temperature of approximately 700 °C.

-

At this temperature, CrI₃ decomposes into solid CrI₂ and gaseous iodine (I₂).

-

Reaction: 2 CrI₃(s) → 2 CrI₂(s) + I₂(g)

-

-

The gaseous iodine can be sublimed and collected in a cooler part of the apparatus.

-

The remaining solid product is this compound.

-

Cool the furnace to room temperature under the inert atmosphere before recovering the CrI₂ sample.

Measurement of Magnetic Susceptibility

The magnetic susceptibility of solid CrI₂ as a function of temperature is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer or a vibrating sample magnetometer (VSM).

Instrumentation:

-

SQUID Magnetometer or VSM

-

Sample holder (e.g., gelatin capsule or quartz tube)

-

Cryostat for temperature control

Procedure:

-

A precisely weighed sample of solid CrI₂ is placed in a sample holder.

-

The sample holder is mounted in the magnetometer.

-

The sample chamber is evacuated and then filled with a small amount of helium gas for thermal contact.

-

The sample is cooled to the lowest desired temperature (e.g., 2 K).

-

A small, constant magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment of the sample is measured as the temperature is slowly increased.

-

The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment (m), the applied magnetic field (H), the molar mass of CrI₂ (M), and the mass of the sample (w) using the formula:

-

χ_M = (m * M) / (w * H)

-

-

The data is typically plotted as inverse molar magnetic susceptibility (1/χ_M) versus temperature (T). In the paramagnetic region, this plot should be linear, following the Curie-Weiss law:

-

1/χ_M = (T - θ) / C where C is the Curie constant and θ is the Weiss constant. The Néel temperature can be identified as the temperature at which the susceptibility shows a cusp or a maximum before decreasing at lower temperatures.

-

Conclusion

References

A Technical Guide to Chromous Iodide (Chromium(II) Iodide)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core chemical and physical properties of chromous iodide (CrI₂). While a fundamental inorganic compound, a thorough understanding of its properties is essential for its application in chemical synthesis and materials science. This guide focuses on its chemical formula, formula weight, and structural geometry.

Core Properties and Data

This compound, also known as chromium(II) iodide, is an inorganic compound with the chemical formula CrI₂[1][2]. It is a red-brown or black solid material[2]. The compound is formed from one chromium(II) cation (Cr²⁺) and two iodide anions (I⁻).

The quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Chemical Formula | CrI₂ |

| Formula Weight | 305.805 g/mol |

| Elemental Composition (Cr) | 17.00% |

| Elemental Composition (I) | 83.00% |

| Density | 5.196 g/cm³ |

Molecular Geometry and Crystal Structure

In the solid state, this compound does not exist as a discrete molecule with a simple VSEPR-based geometry. Instead, it adopts a crystal lattice structure. Specifically, it features the cadmium iodide (CdI₂) structural motif[2].

In this arrangement, the chromium(II) centers are in an octahedral coordination geometry, interconnected by bridging iodide ligands to form sheets[2]. Due to the d⁴ electron configuration of the Cr(II) ion, this octahedral coordination sphere is highly distorted[2].

Logical Relationships of this compound

The following diagram illustrates the fundamental composition and properties of this compound.

Experimental Protocols

As a fundamental inorganic salt, this compound is not typically associated with the complex signaling pathways or drug development workflows common in biomedical research. Its experimental protocols are primarily centered on its synthesis and use as a chemical reagent or precursor in materials science.

One common synthesis method involves the treatment of chromium powder with concentrated hydroiodic acid, which yields a hydrated form of this compound[2]. Anhydrous CrI₂ can be prepared via the thermal decomposition of chromium(III) iodide (CrI₃)[2].

Synthesis via reaction with Hydroiodic Acid: Cr + nH₂O + 2HI → CrI₂(H₂O)n + H₂[2]

This reaction provides a direct route to hydrated chromium(II) iodide, which can then be used for subsequent chemical transformations.

References

Stability of Hydrated Chromous Iodide Complexes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of hydrated chromous (chromium(II)) iodide complexes. Due to a notable lack of specific quantitative data for hydrated chromous iodide in peer-reviewed literature, this guide leverages available data for the analogous hydrated chromous chloride and bromide complexes to infer stability trends and characteristics. The document covers thermodynamic and kinetic stability, synthesis protocols for precursor materials, general experimental methodologies for stability assessment, and potential degradation pathways. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CrI₂), particularly in its hydrated form, is a compound of interest due to the unique properties of the chromium(II) ion, a powerful reducing agent.[1] The stability of its aqueous complexes is a critical parameter in various applications, including organic synthesis and as a potential component in catalytic or biological systems. The d⁴ electronic configuration of Cr(II) often leads to Jahn-Teller distortion in its complexes, influencing their reactivity and stability.[2]

Aqueous solutions of chromous salts are characteristically blue, attributed to the presence of the hydrated chromium(II) ion, likely [Cr(H₂O)₆]²⁺.[2][3] However, these solutions are highly susceptible to oxidation by air, rapidly converting to the more stable chromium(III) species.[1][4] This inherent instability presents significant challenges in their study and application. This guide aims to consolidate the available knowledge on the stability of hydrated chromous halides, with a specific focus on extrapolating this information to the iodide complex.

Thermodynamic and Kinetic Stability

The stability of a coordination complex in solution can be described from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the equilibrium position of complex formation, often quantified by the stability constant (β), while kinetic stability refers to the rate at which the complex undergoes reactions, such as ligand exchange or redox processes.

Thermodynamic Stability

[Cr(H₂O)₆]²⁺ + X⁻ ⇌ [Cr(H₂O)₅X]⁺ + H₂O

The stability of the monohalido complex ([Cr(H₂O)₅X]⁺) is expected to follow the trend of halide polarizability and the softness of the halide ion, which generally increases down the group (Cl⁻ < Br⁻ < I⁻).

Table 1: Thermodynamic Stability Constants for Chromous Halide Complexes

| Ligand (X⁻) | logβ₁ | Temperature (°C) | Ionic Strength (M) |

| Cl⁻ | 0.60 | 25 | 0 |

| Br⁻ | -2.66 | 25 | Not specified |

| I⁻ | -5 | 25 | Not specified |

Data for Cl⁻, Br⁻, and I⁻ are from a predictive study and should be interpreted with caution.

The negative values for bromide and iodide suggest that the formation of the inner-sphere monohalido complex is not highly favorable under the specified conditions, and the aquated ion [Cr(H₂O)₆]²⁺ is the predominant species in dilute solutions.

Kinetic Stability and Reactivity

Hydrated chromous complexes are kinetically labile, meaning they undergo ligand exchange reactions rapidly. More significantly, they are kinetically unstable with respect to oxidation. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V.[2] This indicates that Cr²⁺ is a strong reducing agent and is readily oxidized by atmospheric oxygen.[5]

The oxidation in aqueous solution proceeds via the following reaction:

4[Cr(H₂O)₆]²⁺(aq) + O₂(g) + 4H⁺(aq) → 4[Cr(H₂O)₆]³⁺(aq) + 2H₂O(l)

This reaction is rapid, and solutions of hydrated this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[1] The presence of halide ions can potentially influence the rate of this oxidation reaction.

Experimental Protocols

Due to the air-sensitivity of chromium(II) compounds, all experimental procedures must be conducted under anaerobic conditions.

Synthesis of Hydrated Chromous Halide Precursors

A common laboratory-scale synthesis for hydrated chromous halides involves the reduction of a chromium(III) halide salt or the reaction of chromium metal with the corresponding hydrohalic acid.[2][3]

Protocol: Synthesis of Hydrated Chromous Chloride/Bromide

-

Apparatus Setup: A two-neck round-bottom flask equipped with a gas inlet for an inert gas (e.g., argon) and a reflux condenser is used. The outlet of the condenser is connected to a bubbler to maintain a positive pressure of the inert gas.

-

Reaction:

-

Method A (from Cr(III) salt): A solution of chromium(III) chloride (CrCl₃·6H₂O) or chromium(III) bromide in deoxygenated water is prepared in the flask. A reducing agent, such as zinc metal activated with HCl, is added. The mixture is stirred under a constant stream of inert gas. The color change from green (Cr³⁺) to blue (Cr²⁺) indicates the progress of the reaction.

-

Method B (from Cr metal): Chromium powder is treated with concentrated hydrochloric acid or hydrobromic acid under an inert atmosphere.[2][3] The reaction produces the blue hydrated chromium(II) halide and hydrogen gas.[2][3] Cr(s) + 2HX(aq) + nH₂O → [Cr(H₂O)ₙX₂] + H₂(g)

-

-

Isolation: The resulting blue solution is used in situ for further reactions or stability studies. Isolation of the solid hydrated salt can be achieved by careful precipitation with a non-polar, miscible solvent like acetone (B3395972) or by controlled evaporation under vacuum, though this is challenging due to the risk of oxidation.

Note: A similar procedure would be followed for the synthesis of hydrated this compound, using hydroiodic acid.

Determination of Stability Constants

The stability of hydrated chromous halide complexes can be investigated using potentiometric or spectrophotometric methods, adapted for air-sensitive samples.

General Protocol: Spectrophotometric Analysis

-

Preparation of Solutions: All solutions (stock solutions of the hydrated chromous salt, ligand solutions, and buffers) must be thoroughly deoxygenated by bubbling with an inert gas for an extended period.

-

Instrumentation: A UV-Vis spectrophotometer equipped with a sealed cuvette holder that can be purged with an inert gas is required.

-

Measurement:

-

A known concentration of the hydrated chromous salt solution is placed in the sealed cuvette.

-

The initial absorbance spectrum is recorded.

-

Aliquots of a deoxygenated ligand solution (e.g., sodium iodide) are added incrementally using a gas-tight syringe.

-

The absorbance spectrum is recorded after each addition and equilibration.

-

-

Data Analysis: Changes in the absorbance spectrum, particularly shifts in the λₘₐₓ, are used to calculate the concentration of the formed complex and subsequently the stability constant using methods such as the mole-ratio method or by fitting the data to appropriate binding models.

Mandatory Visualizations

Diagrams

Caption: General workflow for the synthesis of hydrated chromous halides.

Caption: Primary degradation pathway of hydrated this compound in aqueous solution.

Conclusion

While specific quantitative stability data for hydrated this compound complexes remains elusive in the scientific literature, a robust understanding of their likely behavior can be inferred from the available data for the analogous chloride and bromide complexes. The overarching characteristic of these compounds is their kinetic instability in the presence of air, leading to rapid oxidation to chromium(III) species. Their thermodynamic stability with respect to halide ligation appears to be modest, with the fully aquated [Cr(H₂O)₆]²⁺ ion being a significant species in solution.

For researchers, scientists, and drug development professionals, the key takeaway is the critical need for stringent anaerobic handling techniques when working with any hydrated chromous halide. Future research should focus on the direct experimental determination of the thermodynamic and kinetic parameters for the hydrated this compound complex to fill the current knowledge gap and enable more precise applications of this reactive species.

References

Methodological & Application

Application Notes and Protocols: Catalytic Applications of Chromous Iodide in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic use of chromous iodide (CrI₂) in cross-coupling reactions, with a primary focus on the well-established Nozaki-Hiyama-Kishi (NHK) reaction. While chromium(II) chloride (CrCl₂) is more commonly cited in the literature, the principles and protocols are readily adaptable for this compound, which can offer unique reactivity and solubility profiles.

Introduction to this compound in Cross-Coupling

Chromium(II) salts are powerful single-electron transfer reagents that enable the coupling of a wide range of organic halides (including aryl, vinyl, and allyl iodides) with aldehydes.[1][2] The Nozaki-Hiyama-Kishi reaction is a cornerstone of this methodology, valued for its high chemoselectivity and tolerance of various functional groups, making it a valuable tool in the synthesis of complex molecules and natural products.[1][3]

A significant advancement in this field has been the development of catalytic systems, where a stoichiometric reductant, such as manganese, is used to regenerate the active chromium(II) species, thereby reducing the amount of toxic chromium waste.[2][3]

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the nickel-cocatalyzed Nozaki-Hiyama-Kishi reaction involves the following key steps:

-

Reduction of Ni(II) to Ni(0): Two equivalents of Cr(II) reduce the Ni(II) cocatalyst to the active Ni(0) species.[1]

-

Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the organic halide (R-X, where X is iodide) to form an organonickel(II) intermediate (R-Ni(II)-X).[1]

-

Transmetalation: The organonickel(II) species transmetalates with a Cr(III) salt, regenerating the Ni(II) catalyst and forming an organochromium(III) intermediate (R-Cr(III)-X).[1]

-

Nucleophilic Addition: The organochromium reagent adds to the aldehyde carbonyl group.[2]

-

Hydrolysis: Workup with water liberates the desired alcohol product.

The catalytic cycle for the chromium component involves the regeneration of the active Cr(II) species from the Cr(III) byproduct using a stoichiometric reductant like manganese metal.

Quantitative Data Summary

The following table summarizes representative yields for the catalytic Nozaki-Hiyama-Kishi reaction using various organic halides and aldehydes. Note that while these examples primarily use CrCl₂, similar results can be expected with CrI₂ under optimized conditions.

| Entry | Organic Halide | Aldehyde | Catalyst System | Solvent | Yield (%) | Reference |

| 1 | Iodobenzene | Benzaldehyde | 5 mol% CrCl₂, 1 mol% NiCl₂, Mn | THF | 91 | J. Am. Chem. Soc. 1996, 118, 12349 |

| 2 | 1-Iodocyclohexene | Benzaldehyde | 5 mol% CrCl₂, 1 mol% NiCl₂, Mn | THF | 88 | J. Am. Chem. Soc. 1996, 118, 12349 |

| 3 | (E)-1-Iodo-1-octene | Isobutyraldehyde | 5 mol% CrCl₂, 1 mol% NiCl₂, Mn | THF | 85 | J. Am. Chem. Soc. 1996, 118, 12349 |

| 4 | 2-Iodothiophene | Benzaldehyde | 5 mol% CrCl₂, 1 mol% NiCl₂, Mn | THF | 82 | J. Am. Chem. Soc. 1996, 118, 12349 |

| 5 | Allyl bromide | Benzaldehyde | 20 mol% CrCl₂ (electrochem.) | DMF | 62 | J. Am. Chem. Soc. 2021, 143, 9478 |

Experimental Protocols

4.1. General Protocol for Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol is adapted from the procedure described by Fürstner and Shi for the catalytic version of the NHK reaction.

Materials:

-

This compound (CrI₂) or Chromous chloride (CrCl₂) (anhydrous)

-

Nickel(II) iodide (NiI₂) or Nickel(II) chloride (NiCl₂) (anhydrous)

-

Manganese powder (activated)

-

Organic iodide (aryl, vinyl, or allyl iodide)

-

Aldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (5-10 mol%), nickel(II) iodide (1-2 mol%), and activated manganese powder (1.5-2.0 equivalents).

-

Solvent Addition: Add anhydrous THF to the flask and stir the suspension vigorously for 15-30 minutes at room temperature.

-

Substrate Addition: To the stirred suspension, add the organic iodide (1.0 equivalent) followed by the aldehyde (1.2 equivalents).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically stirred at room temperature for 12-24 hours.

-

Quenching: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

4.2. Preparation of Active this compound

While commercially available, active this compound can also be prepared in situ. One common method involves the reduction of chromium(III) iodide with a suitable reducing agent.

Materials:

-

Chromium(III) iodide (CrI₃)

-

Lithium aluminum hydride (LiAlH₄) or Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure (using LiAlH₄):

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend chromium(III) iodide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride in THF (0.5 equivalents) to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The color of the suspension will change, indicating the formation of this compound.

-

The resulting suspension of active this compound can be used directly in the cross-coupling reaction.

Logical Workflow Diagram

The following diagram illustrates the general workflow for performing a catalytic Nozaki-Hiyama-Kishi reaction.

Conclusion

This compound, in the context of the Nozaki-Hiyama-Kishi reaction, offers a powerful and versatile method for the formation of carbon-carbon bonds. The development of catalytic systems has significantly improved the practicality and environmental footprint of this transformation. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.

References

Application Notes and Protocols: Preparation of Anhydrous Chromous Iodide (CrI₂) from Chromium(III) Iodide (CrI₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of anhydrous chromous iodide (CrI₂) via the thermal decomposition of chromium(III) iodide (CrI₃). This method is crucial for obtaining pure CrI₂, a compound of interest in various fields of chemical research. The protocol outlines the necessary reagents, equipment, and procedural steps, including the initial synthesis of CrI₃ and its subsequent decomposition and purification. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Chromium(II) iodide (CrI₂), also known as this compound, is a valuable precursor and reagent in inorganic synthesis. Its preparation in an anhydrous form is essential for many applications where the presence of water can interfere with subsequent reactions. The most common and effective method for synthesizing anhydrous CrI₂ is through the thermal decomposition of chromium(III) iodide (CrI₃). This process involves heating CrI₃ under high vacuum, leading to the sublimation of CrI₂ which can then be collected as a purified product. This application note provides a comprehensive guide for researchers to successfully perform this synthesis.

Data Presentation

The following table summarizes the key quantitative data and physical properties of the compounds involved in this protocol.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Key Synthesis Parameter |

| Chromium | Cr | 51.996 | Silvery metal | 1907 | Starting material |

| Iodine | I₂ | 253.81 | Violet-black solid | 113.7 | Reactant |

| Chromium(III) Iodide | CrI₃ | 432.71 | Black, shiny crystals | > 600 (decomposes) | Reaction Temp: 500 °C |

| Chromium(II) Iodide | CrI₂ | 305.81 | Reddish-brown, needle-like crystals | 856 | Decomposition/Sublimation Temp: 700 °C |

Experimental Protocols

This section details the two-stage experimental procedure for the preparation of anhydrous CrI₂ from CrI₃.

Stage 1: Synthesis of Chromium(III) Iodide (CrI₃)

Objective: To synthesize CrI₃ from chromium metal and iodine.

Materials:

-

Chromium powder (98% or higher purity)

-

Iodine crystals

-

Quartz tube

-

Tube furnace

-

Schlenk line or high-vacuum pump

Procedure:

-

Place chromium powder in a quartz tube.

-

Add an excess of iodine crystals to the tube.

-

Evacuate the quartz tube and seal it.

-

Heat the sealed tube in a tube furnace to 500 °C.

-

Maintain this temperature for several hours to ensure complete reaction. The reaction is as follows: 2 Cr + 3 I₂ → 2 CrI₃.

-

After the reaction is complete, allow the tube to cool to room temperature.

-

The product, crude CrI₃, will be a black crystalline solid.

Stage 2: Preparation of Anhydrous Chromium(II) Iodide (CrI₂) via Thermal Decomposition

Objective: To obtain pure, anhydrous CrI₂ by the thermal decomposition of CrI₃.

Materials:

-

Crude CrI₃ from Stage 1

-

Sublimation apparatus (quartz)

-

High-vacuum pump (<10⁻⁴ torr)

-

Tube furnace with temperature controller

-

Inert atmosphere glovebox

Procedure:

-

Transfer the crude CrI₃ into a quartz sublimation apparatus.

-

Connect the apparatus to a high-vacuum line and evacuate to a pressure of 10⁻⁵ to 10⁻⁴ mm Hg.[1]

-

Heat the sublimation apparatus in a tube furnace to 700 °C.[1][2]

-

At this temperature, CrI₃ will decompose, and CrI₂ will sublime according to the equilibrium: 2 CrI₃(s) ⇌ 2 CrI₂(s) + I₂(g).[1]

-

The sublimed CrI₂ will deposit on a cooler part of the sublimation apparatus as reddish-brown, needle-like crystals.[1]

-

Maintain the temperature and vacuum until the sublimation is complete.

-

Allow the apparatus to cool to room temperature under vacuum.

-

Transfer the purified, anhydrous CrI₂ to a sealed container inside an inert atmosphere glovebox to prevent exposure to moisture and air, as it is hygroscopic.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of anhydrous this compound from chromium(III) iodide.

Caption: Experimental workflow for CrI₂ synthesis.

Conclusion

The protocol described provides a reliable method for the preparation of high-purity, anhydrous this compound. Careful adherence to the reaction conditions, particularly the high-vacuum and high-temperature requirements, is critical for the successful synthesis and purification of the final product. The resulting anhydrous CrI₂ is suitable for use in further chemical research and development where anhydrous conditions are paramount.

References

Application Notes and Protocols: Chromous Iodide as a Precursor for Organochromium Reagents

Introduction

Organochromium reagents are powerful tools in modern organic synthesis, primarily utilized for their exceptional ability to form carbon-carbon bonds with high chemoselectivity.[1][2] These reagents are particularly valued in the synthesis of complex molecules, a cornerstone of drug development, due to their tolerance of a wide array of functional groups that are often incompatible with more reactive organometallic compounds like Grignard or organolithium reagents.[1][3]

The active species in these reactions is chromium(II), which can be sourced from various precursors. While chromous iodide (CrI₂) is a viable precursor, the more commonly cited and commercially available salt is anhydrous chromous chloride (CrCl₂).[4] Both serve as effective sources of the Cr(II) ions necessary for the generation of the organochromium nucleophile.

The premier application of these reagents is the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium-mediated coupling of organic halides with aldehydes to produce alcohols.[1][3][5] This protocol will detail the generation of organochromium reagents from Cr(II) precursors and their application in the highly selective and reliable NHK reaction.

Application Notes

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi reaction is a cornerstone of organochromium chemistry. It facilitates the creation of a C-C bond by coupling an organic halide (or triflate) with an aldehyde to yield an allylic or homoallylic alcohol.[5] A key breakthrough in the development of this reaction was the discovery that trace amounts of nickel(II) salts are essential for reproducible and high-yielding reactions, particularly with less reactive alkenyl and aryl halides.[1][3][6]

The reaction exhibits remarkable chemoselectivity. It preferentially targets aldehydes over a wide range of other functional groups, including ketones, esters, amides, and nitriles, making it invaluable for late-stage functionalization in the synthesis of complex molecules.[1][2][3]

Key Features:

-

High Chemoselectivity: Reacts with aldehydes in the presence of many other functional groups.

-

Broad Substrate Scope: Accommodates allyl, vinyl, alkynyl, and aryl halides/triflates.[2][3]

-

Mild Reaction Conditions: Typically performed at room temperature.

-

High Stereoselectivity: Can provide excellent diastereoselectivity, particularly in intramolecular applications.

Catalytic Advancements

A significant drawback of the original NHK reaction was the need for stoichiometric quantities of chromium, leading to large amounts of toxic chromium waste. Research has led to the development of catalytic versions that dramatically improve the sustainability of the process.[1][7] These catalytic systems operate by using a stoichiometric co-reductant, such as manganese powder, in combination with a chlorosilane (e.g., TMSCl).[1][7] The chlorosilane traps the chromium(III) alkoxide product, facilitating the release of Cr(III), which is then reduced back to the active Cr(II) species by the manganese, thus completing the catalytic cycle.[1]

More recently, electro- and photoredox-catalysis have been employed to regenerate the active Cr(II) species, further enhancing the reaction's practicality and environmental friendliness.[5][8]

Relevance in Drug Development and Total Synthesis

The reliability and selectivity of the NHK reaction have cemented its role in the pharmaceutical industry and academic total synthesis. Its ability to forge complex C-C bonds in the final stages of a synthetic route is a significant advantage. A notable industrial application is in the commercial synthesis of the FDA-approved anticancer drug Halaven® (eribulin), which utilizes the NHK reaction multiple times.[5] It was also famously used by Yoshito Kishi in the total synthesis of the complex marine natural product, palytoxin.[1]

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for using a Cr(II) precursor and the catalytic cycle of the NHK reaction.

Caption: General workflow for the generation and use of an organochromium reagent.

Caption: Simplified catalytic cycle for the Nickel/Chromium mediated NHK reaction.

Quantitative Data

The following tables summarize representative yields for both stoichiometric and catalytic NHK reactions, demonstrating the efficiency of the method across various substrates.

Table 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction Examples

| Entry | Aldehyde | Organic Halide | NiCl₂ (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Iodo-benzene | 5 | DMF | 83 | [6] |

| 2 | Cyclohexanecarboxaldehyde | 1-Iodocyclohexene | 1 | THF | 85 | [1] |

| 3 | Hydrocinnamaldehyde | Allyl chloride | 0 | THF | 93 | [3] |

| 4 | Benzaldehyde | Vinyl bromide | 0.1 | DMF | 85 |[1] |

Table 2: Chromium-Catalyzed Nozaki-Hiyama-Kishi Reaction Examples

| Entry | Aldehyde | Organic Halide | CrCl₂ (mol%) | Reductant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | 4-Iodoacetophenone | 15 | Mn | DMF/DME | 71 | [7] |

| 2 | Nonanal | 1-Iodooct-1-ene | 7 | Mn | THF | 78 | [7] |

| 3 | Cyclohexanecarboxaldehyde | (E)-1-Iodo-2-phenylethene | 7 | Mn | THF | 89 | [7] |

| 4 | Benzaldehyde | Crotyl bromide | 7 | Mn | THF | 82 |[7] |

Experimental Protocols

Safety Precaution: Chromium salts are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as Cr(II) is sensitive to oxidation by air.

Protocol 1: Preparation of Active Chromium(II) Chloride from Chromium(III) Chloride

Materials:

-

Anhydrous Chromium(III) chloride (CrCl₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of argon.

-

Allow the flask to cool to room temperature under argon.

-

To the flask, add anhydrous CrCl₃ (1.0 eq). The solid is a violet, flaky material.

-

Add anhydrous THF via cannula to create a slurry.

-

In a separate flame-dried flask, prepare a solution of LiAlH₄ (0.5 eq) in anhydrous THF.

-

Slowly add the LiAlH₄ solution to the stirring CrCl₃ slurry at room temperature.

-

The color of the suspension will change from violet to green, and finally to the characteristic pale blue or grey-green of the active Cr(II) species.

-

Stir the resulting suspension for 20-30 minutes at room temperature. The suspension of anhydrous CrCl₂ is now ready for use in the subsequent coupling reaction.

Protocol 2: Representative Catalytic Nozaki-Hiyama-Kishi Coupling

This protocol is adapted from the catalytic procedure developed by Fürstner and coworkers.[7]

Materials:

-

Anhydrous Chromium(II) chloride (CrCl₂) (10 mol%)

-

Nickel(II) chloride (NiCl₂) (1 mol%)

-

Manganese powder (<50 mesh, activated) (4 eq)

-

Aldehyde (1.0 eq)

-

Organic Iodide (2.0 eq)

-

Chlorotrimethylsilane (B32843) (TMSCl) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.

-

Add CrCl₂, NiCl₂, and manganese powder to the flask under a positive pressure of argon.

-

Add anhydrous THF via syringe and stir the suspension vigorously.

-

In a separate flask, prepare a solution of the aldehyde and the organic iodide in anhydrous THF.

-

Add the chlorotrimethylsilane (TMSCl) to the stirring metal suspension, followed immediately by the dropwise addition of the aldehyde/halide solution over 10-15 minutes.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 6 to 24 hours.

-

Upon completion, quench the reaction by pouring it into a separatory funnel containing 1 M aqueous HCl and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product is a silyl (B83357) ether. To obtain the free alcohol, dissolve the crude material in THF and treat with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF, 1 M in THF) for 1-2 hours.

-

Purify the resulting alcohol by flash column chromatography on silica (B1680970) gel.

Conclusion

This compound and chloride are indispensable precursors for the generation of highly chemoselective organochromium reagents. The flagship application, the Nozaki-Hiyama-Kishi reaction, provides a robust and reliable method for constructing complex carbon skeletons under mild conditions. With the advent of catalytic variants, the NHK reaction has become a more sustainable and practical tool, solidifying its importance in both academic research and industrial applications, particularly in the field of drug development and natural product synthesis.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]

- 4. Chromium(II) iodide - Wikipedia [en.wikipedia.org]

- 5. Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cris.unibo.it [cris.unibo.it]

- 9. chemistry-chemists.com [chemistry-chemists.com]

Application Notes and Protocols for the Large-Scale Synthesis and Use of Chromous Iodide in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals